Nocardamin

Übersicht

Beschreibung

Es ist vor allem für seine Fähigkeit bekannt, dreiwertige Eisenionen zu chelatieren, was es zu einem entscheidenden Molekül bei der Eisenaufnahme für Bakterien unter eisenlimitierenden Bedingungen macht . Nocardamin hat signifikante biologische Aktivitäten gezeigt, darunter Antikrebs-, Antibakterien- und Antimalaria-Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Nocardamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Chelatbildner in verschiedenen chemischen Reaktionen und Prozessen verwendet.

Biologie: This compound wird in Studien zum Eisenstoffwechsel und zur mikrobiellen Eisenaufnahme eingesetzt.

Medizin: Seine Antikrebs- und Antibakterieneigenschaften machen es zu einem Kandidaten für therapeutische Anwendungen.

Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch seine eisenchelatisierende Fähigkeit aus. Durch die Bindung an dreiwertige Eisenionen entzieht es Mikroorganismen und Parasiten das für ihr Wachstum und Überleben notwendige Eisen . In Periodontium-Ligament-Stammzellen hat sich gezeigt, dass this compound durch die Modulation des ERK/Wnt-Signalwegs vor oxidativem Stress schützt . Dies beinhaltet eine Erhöhung der Phosphorylierung von ERK und die Förderung der Translokation von β-Catenin in den Kern, was die osteogene Differenzierung verbessert .

Wirkmechanismus

Target of Action

Nocardamine, also known as Desferrioxamine E, is a cyclic siderophore that has been shown to possess anti-cancer and anti-bacterial properties . It has been identified as an active compound with potent antimalarial activity .

Mode of Action

Nocardamine’s mode of action is primarily through its iron-chelating ability . It starves parasites from their iron source, eventually inhibiting their growth . This iron-chelating ability is crucial for its antimalarial activity .

Biochemical Pathways

Nocardamine has been shown to mitigate cellular dysfunction induced by oxidative stress in periodontal ligament stem cells . It effectively inhibits H₂O₂-induced oxidative stress in these cells . It also restores alkaline phosphatase activity, mineralized nodule formation, and the expression of osteogenic markers in H₂O₂-stimulated cells . Mechanistically, nocardamine increases p-ERK level and promotes β-catenin translocation into the nucleus .

Pharmacokinetics

It has been suggested that factors such as bioavailability, pharmacokinetics, and the interaction of nocardamine with the host’s immune system and other physiological processes can be assessed in animal models . These are critical considerations for the development of nocardamine as a clinical therapeutic .

Result of Action

Nocardamine protects periodontal ligament stem cells against H₂O₂-induced oxidative stress and effectively restores impaired osteogenic differentiation in these cells by modulating the ERK/Wnt signaling pathway . It exhibits no significant cytotoxicity at concentrations below 20 µM .

Action Environment

The action of nocardamine can be influenced by environmental factors. For instance, the addition of ≥12.5 µM ferric ions into the Plasmodium falciparum culture reduced nocardamine antimalarial activity by 90% under in vitro settings . This suggests that the presence of ferric ions in the environment can significantly impact the efficacy of nocardamine.

Biochemische Analyse

Biochemical Properties

Nocardamine plays a crucial role in biochemical reactions involving iron metabolism. As a siderophore, it binds ferric iron (Fe3+) with high affinity, forming a stable complex that can be transported into cells via specific transporters . This iron-chelating property is essential for microorganisms in iron-limited environments, as it allows them to scavenge iron from their surroundings . Nocardamine interacts with various enzymes and proteins involved in iron metabolism, including ferric reductases and iron transporters . These interactions are vital for maintaining iron homeostasis within the cell.

Cellular Effects

Nocardamine has significant effects on various types of cells and cellular processes. In periodontal ligament stem cells, nocardamine has been shown to mitigate oxidative stress-induced cellular dysfunction . It enhances cell viability, restores alkaline phosphatase activity, and promotes the formation of mineralized nodules . Nocardamine also influences cell signaling pathways, particularly the ERK/Wnt signaling pathway, which is crucial for osteogenic differentiation . Additionally, nocardamine’s iron-chelating properties can impact cellular metabolism by regulating iron availability, which is essential for various metabolic processes .

Molecular Mechanism

The molecular mechanism of nocardamine involves its ability to chelate ferric iron and form stable complexes. This chelation process is facilitated by the hydroxamate groups in nocardamine, which bind to iron with high affinity . The resulting ferric-nocardamine complex is then recognized and transported into cells by specific siderophore transporters . Inside the cell, the iron is released from the complex and utilized in various biochemical processes. Nocardamine also modulates the ERK/Wnt signaling pathway, promoting the translocation of β-catenin into the nucleus and enhancing osteogenic differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, nocardamine exhibits stability and maintains its iron-chelating properties over time . Studies have shown that nocardamine can effectively inhibit oxidative stress-induced cellular dysfunction in periodontal ligament stem cells over extended periods . The long-term effects of nocardamine on cellular function include the restoration of impaired osteogenic differentiation and the maintenance of cellular viability . These findings suggest that nocardamine remains effective and stable in laboratory conditions, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of nocardamine vary with different dosages in animal models. At lower concentrations, nocardamine exhibits minimal cytotoxicity and effectively mitigates oxidative stress-induced cellular dysfunction . At higher doses, nocardamine’s iron-chelating properties can lead to iron depletion, potentially causing adverse effects . It is essential to determine the optimal dosage of nocardamine to balance its beneficial effects with potential toxicity in animal studies.

Metabolic Pathways

Nocardamine is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferric reductases, which reduce ferric iron to ferrous iron for cellular utilization . Nocardamine also affects metabolic flux by regulating iron availability, influencing various metabolic processes that depend on iron as a cofactor . The metabolic pathways involving nocardamine are crucial for maintaining iron homeostasis and supporting cellular functions.

Transport and Distribution

Nocardamine is transported and distributed within cells and tissues through specific siderophore transporters . These transporters recognize the ferric-nocardamine complex and facilitate its uptake into the cell . Once inside the cell, nocardamine releases the iron, which is then utilized in various biochemical processes. The distribution of nocardamine within tissues is influenced by its ability to chelate iron and form stable complexes, ensuring efficient iron transport and storage .

Subcellular Localization

Nocardamine’s subcellular localization is primarily determined by its role in iron metabolism. It is often found in cellular compartments involved in iron storage and utilization, such as the cytoplasm and mitochondria . Nocardamine’s ability to chelate iron and form stable complexes allows it to be efficiently transported to these compartments, where it can participate in various biochemical processes. Additionally, nocardamine may undergo post-translational modifications that direct it to specific subcellular locations, enhancing its activity and function .

Vorbereitungsmethoden

Nocardamin wird von Mikroorganismen wie Streptomyces wadayamensis und Streptomyces parvulus synthetisiert . Der Syntheseweg beinhaltet die Biosynthese von Hydroxamatgruppen, die dann zu der Trihydroxamatstruktur cyclisiert werden . Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Fermentationsprozesse unter Verwendung dieser Mikroorganismen . Die Fermentationsbedingungen werden optimiert, um die Ausbeute an this compound zu maximieren, einschließlich der Kontrolle der Nährstoffkonzentrationen, des pH-Werts und der Belüftung .

Analyse Chemischer Reaktionen

Nocardamin durchläuft verschiedene chemische Reaktionen, wobei es sich hauptsächlich um seine Hydroxamatgruppen handelt. Diese Reaktionen umfassen:

Reduktion: Die Reduktion von this compound kann zur Bildung von Hydroxylaminderivaten führen.

Substitution: Die Hydroxamatgruppen können an Substitutionsreaktionen teilnehmen und verschiedene substituierte Derivate bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

Nocardamin ähnelt anderen Siderophoren wie Bisucaberin und Ferrioxamin B . es ist einzigartig in seiner cyclischen Trihydroxamatstruktur, die eine hohe Affinität für dreiwertige Eisenionen bietet . Im Vergleich zu Dibutylphthalat, einer weiteren von Streptomyces-Arten produzierten Verbindung, hat this compound eine stärkere Antimalariaaktivität und hemmt nicht die humane GSK-3β . Andere ähnliche Verbindungen sind Desferrioxamin B und Desferrioxamin G, die ebenfalls als Eisenchelatoren wirken, sich jedoch in ihrer strukturellen Konfiguration und spezifischen biologischen Aktivitäten unterscheiden .

Biologische Aktivität

Nocardamine, a cyclic siderophore produced by various microorganisms, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological mechanisms, therapeutic potential, and relevant case studies associated with nocardamine, supported by empirical data and findings from recent studies.

Overview of Nocardamine

Nocardamine is primarily recognized for its iron-chelating properties, which play a crucial role in its biological activity. It is synthesized by certain bacteria, including Pseudomonas stutzeri, under iron-deficient conditions, and functions as a siderophore to facilitate iron uptake in microbial systems . Its structural composition allows it to form stable complexes with ferric ions, thus sequestering iron from the environment.

1. Antimicrobial Properties

Nocardamine exhibits significant antimicrobial activity against various pathogens. Notably, it has been shown to possess potent antimalarial effects, with an IC50 value of 1.5 µM against Plasmodium falciparum (Pf 3D7), making it approximately ten times more effective than some other compounds tested . The mechanism underlying this activity involves its ability to chelate iron, thereby starving the malaria parasites of this essential nutrient.

| Pathogen | IC50 (µM) | Mechanism |

|---|---|---|

| Plasmodium falciparum | 1.5 | Iron chelation leading to nutrient starvation |

| Various bacterial strains | Varies | Disruption of cellular processes |

2. Antioxidant Effects

Recent studies have demonstrated that nocardamine can mitigate oxidative stress in periodontal ligament stem cells (PDLSCs). It effectively restored alkaline phosphatase (ALP) activity and mineralized nodule formation in H2O2-stimulated PDLSCs by modulating the ERK/Wnt signaling pathway. This suggests that nocardamine not only protects against oxidative damage but also promotes osteogenic differentiation .

3. Anti-inflammatory Activity

Nocardamine has been investigated for its anti-inflammatory properties, particularly in the context of skin irritation models. In murine studies, formulations containing nocardamine demonstrated a reduction in pro-inflammatory cytokines such as IL-1α and IL-6 when applied in response to irritants like croton oil . This indicates its potential utility in treating inflammatory conditions.

Case Study: Antimalarial Efficacy

In a controlled study using Pseudomonas sp. H11809 extracts, nocardamine was isolated and tested for its antimalarial properties. The study confirmed its efficacy against Pf 3D7, highlighting its potential as a lead compound for developing new antimalarial therapies. The addition of ferric ions significantly reduced nocardamine's effectiveness, reinforcing the importance of iron chelation in its mode of action .

Case Study: Osteogenic Differentiation

Another study focused on the effects of nocardamine on PDLSCs under oxidative stress conditions. The results indicated that nocardamine treatment led to increased expression of osteogenic markers and improved cell viability compared to untreated controls. This suggests that nocardamine could be beneficial in regenerative medicine applications related to bone healing and periodontal therapy .

Nocardamine's biological activities can be attributed to several mechanisms:

- Iron Chelation : By binding free iron, nocardamine inhibits bacterial growth and disrupts the life cycle of parasites.

- Cell Signaling Modulation : It influences key signaling pathways such as ERK/Wnt, which are critical for cell survival and differentiation.

- Cytokine Regulation : Nocardamine modulates inflammatory responses by affecting cytokine production.

Eigenschaften

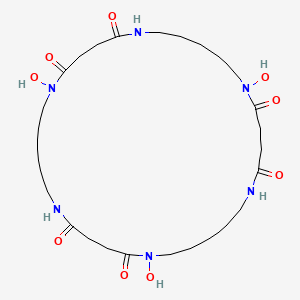

IUPAC Name |

1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKCCADZVLTPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181161 | |

| Record name | Nocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26605-16-3 | |

| Record name | Desferrioxamine E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26605-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocardamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q645668975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.